Z-FY-Cho

Descripción general

Descripción

Los inhibidores de Cathepsina L son una clase de compuestos que se dirigen a la enzima Cathepsina L, una cisteína proteasa involucrada en la degradación de proteínas intracelulares y endocitadas dentro de los lisosomas. La Cathepsina L juega un papel crucial en varios procesos fisiológicos, incluida la renovación de proteínas, la presentación de antígenos y la remodelación de tejidos. La desregulación de la actividad de la Cathepsina L se ha visto implicada en numerosas enfermedades, como el cáncer, la diabetes y las infecciones virales, lo que la convierte en un objetivo atractivo para la intervención terapéutica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de inhibidores de Cathepsina L generalmente implica el diseño y la optimización de inhibidores basados en péptidos o moléculas pequeñas. Un enfoque común es la incorporación de sustituciones de tioamida en las cadenas peptídicas para mejorar la estabilidad proteolítica y la selectividad . Las rutas sintéticas a menudo incluyen la síntesis de péptidos en fase sólida, seguida de la purificación y caracterización mediante técnicas como la cromatografía líquida de alto rendimiento y la espectrometría de masas.

Métodos de Producción Industrial: La producción industrial de inhibidores de Cathepsina L puede implicar la síntesis a gran escala utilizando sintetizadores de péptidos automatizados y métodos de purificación avanzados. El proceso de producción debe garantizar una alta pureza y rendimiento, cumpliendo con estrictos estándares de control de calidad. Además, el desarrollo de rutas sintéticas rentables y escalables es crucial para la viabilidad comercial.

Análisis De Reacciones Químicas

Tipos de Reacciones: Los inhibidores de Cathepsina L principalmente sufren reacciones que modifican sus estructuras peptídicas o de moléculas pequeñas para mejorar su potencia inhibitoria y selectividad. Estas reacciones incluyen:

Oxidación: Introducción de agentes oxidantes para modificar grupos funcionales específicos.

Reducción: Uso de agentes reductores para lograr las modificaciones químicas deseadas.

Sustitución: Incorporación de sustituyentes para mejorar la afinidad de unión y la especificidad.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Sustituyentes: Grupos tioamida, fluoróforos para sondas basadas en actividad.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones son inhibidores peptídicos o de moléculas pequeñas modificados con mayor estabilidad, selectividad y potencia inhibitoria contra la Cathepsina L .

Aplicaciones Científicas De Investigación

Cancer Research and Therapy

Z-FY-Cho has been extensively studied for its role in cancer treatment, particularly due to its ability to inhibit cathepsin L, which is implicated in tumor progression and metastasis.

Case Studies

- A preclinical study evaluated the effects of this compound on prostate and breast cancer models. The results demonstrated that this inhibitor could reduce tumor growth and metastasis, indicating its therapeutic potential .

Neurodegenerative Diseases

This compound is also being explored for its implications in neurodegenerative diseases, particularly Alzheimer’s disease (AD).

Role in Amyloid Beta Toxicity

- In vitro studies using SH-SY5Y neuroblastoma cells exposed to amyloid beta (Aβ42) revealed that this compound alters the subcellular localization of cathepsin L from nuclear to cytoplasmic compartments. This shift is hypothesized to mitigate the toxic effects associated with Aβ42 exposure, potentially offering a new therapeutic strategy for AD .

Case Studies

- A study focused on the role of cathepsin L in nuclear laminopathy associated with AD found that this compound could prevent the cleavage of lamin B1, a key protein involved in nuclear integrity. This suggests that targeting cathepsin L with this compound may help preserve nuclear structure in neuronal cells affected by AD .

Cellular Biology Applications

Beyond its therapeutic implications, this compound serves as a valuable tool in cellular biology research.

Investigating Cathepsin L Function

- Researchers utilize this compound to dissect the biological functions of cathepsin L within various cellular contexts. By inhibiting this protease, scientists can study its role in processes such as apoptosis, autophagy, and protein turnover.

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibits cell migration/invasion | Reduced metastasis in prostate/breast cancer models |

| Enhances radiosensitivity | Improved efficacy of radiation therapy | |

| Neurodegenerative Diseases | Alters localization of cathepsin L | Mitigated Aβ42 toxicity effects |

| Prevents lamin B1 cleavage | Preserved nuclear integrity in neuronal cells | |

| Cellular Biology | Investigates biological functions of cathepsin L | Insights into apoptosis and protein turnover |

Mecanismo De Acción

Los inhibidores de Cathepsina L ejercen sus efectos al unirse al sitio activo de la Cathepsina L, evitando así que la enzima escinda sus proteínas sustrato. Esta inhibición se puede lograr a través de varios mecanismos, incluidas las interacciones covalentes y no covalentes. Los objetivos moleculares y las vías involucradas en la inhibición de la Cathepsina L incluyen la interrupción de la actividad proteolítica, la modulación de la presentación de antígenos y la interferencia con la entrada de virus en las células huésped .

Compuestos Similares:

- Inhibidores de Cathepsina B

- Inhibidores de Cathepsina K

- Inhibidores de Cathepsina S

- Inhibidores de Calpaína

Comparación: Los inhibidores de Cathepsina L son únicos en su capacidad para dirigirse selectivamente a la Cathepsina L sobre otras catepsinas, como la Cathepsina B, K y S. Esta selectividad se logra mediante el diseño de estructuras peptídicas o de moléculas pequeñas específicas que se ajustan al sitio activo de la Cathepsina L con alta afinidad. Además, los inhibidores de Cathepsina L han mostrado promesa en el tratamiento de una gama más amplia de enfermedades, incluidas las infecciones virales como el COVID-19, debido a su papel en la entrada y replicación viral .

Comparación Con Compuestos Similares

- Cathepsin B Inhibitors

- Cathepsin K Inhibitors

- Cathepsin S Inhibitors

- Calpain Inhibitors

Comparison: Cathepsin L inhibitors are unique in their ability to selectively target cathepsin L over other cathepsins, such as cathepsin B, K, and S. This selectivity is achieved through the design of specific peptide or small molecule structures that fit the active site of cathepsin L with high affinity. Additionally, cathepsin L inhibitors have shown promise in treating a broader range of diseases, including viral infections like COVID-19, due to their role in viral entry and replication .

Actividad Biológica

Z-FY-CHO is a potent and selective inhibitor of cathepsin L (CTSL), a cysteine protease involved in various biological processes, including cellular senescence, cancer progression, and viral replication. This article examines the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

This compound selectively inhibits CTSL by binding to its active site, thereby preventing the proteolytic cleavage of substrates that are critical for various cellular functions. This inhibition has been shown to affect several pathways:

- Cellular Senescence : Inhibition of CTSL by this compound has been linked to reduced expression of CUX1 and p16INK4a, markers associated with cellular senescence. Studies indicate that treatment with this compound leads to decreased levels of these proteins in human endothelial cells (ECs) and vascular smooth muscle cells (VSMCs), suggesting a role in modulating senescence-related pathways .

- Cancer Progression : this compound's ability to inhibit CTSL has implications for cancer management. By blocking CTSL activity, this compound can enhance the radiosensitivity of cancer cells, as demonstrated in studies where its application resulted in increased DNA damage and apoptosis in irradiated U251 glioblastoma cells .

1. Cellular Senescence and CTSL Inhibition

A study published in Aging demonstrated that this compound effectively suppressed cellular senescence in human ECs by downregulating CUX1 and p16INK4a expression. The research employed SA-β-gal staining to quantify senescent cells, revealing a significant reduction in senescence markers upon treatment with this compound .

| Cell Type | Treatment | CUX1 Expression | p16INK4a Expression | Senescence Markers |

|---|---|---|---|---|

| Human ECs | This compound | Decreased | Decreased | Reduced |

| Human VSMCs | This compound | Decreased | Decreased | Reduced |

2. Effects on Neuronal Cells

In a study examining the effects of oxygen-glucose deprivation (OGD) on neuronal cells, this compound was unable to prevent the increase in LG3 levels post-reperfusion but did show some modulatory effects on normoxic cultures. This indicates that while this compound can influence certain pathways, its efficacy may vary depending on the cellular context .

3. Viral Replication Inhibition

This compound has also been studied for its antiviral properties. In experiments involving murine norovirus (MNV) and other viruses, treatment with this compound significantly reduced viral titers, implicating CTSL as a facilitator of viral entry and replication .

| Virus Type | Inhibitor Used | Viral Titer Reduction |

|---|---|---|

| MNV | This compound | 649.4–801.2-fold |

| PEC | This compound | 32.6–106-fold |

Implications for Therapeutic Applications

The biological activity of this compound highlights its potential as a therapeutic agent in various contexts:

- Cancer Therapy : By enhancing radiosensitivity through CTSL inhibition, this compound may be beneficial in combination therapies for cancer treatment.

- Anti-Aging Research : Its role in modulating cellular senescence opens avenues for research into age-related diseases.

Propiedades

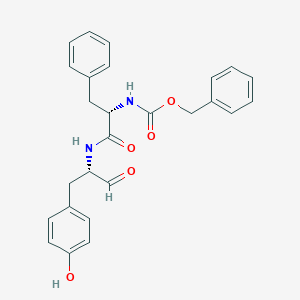

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDJMLQSYRSZKC-UPVQGACJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167498-29-5 | |

| Record name | N-(Benzyloxycarbonyl)-L-phenylalanyl-L-tyrosinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167498295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(BENZYLOXYCARBONYL)-L-PHENYLALANYL-L-TYROSINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U433S6RM7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.